Betoxycaine

Description

Historical Perspectives in Local Anesthetic Research

The quest to control pain during medical procedures has a long history. Early methods involved nerve compression and the use of natural substances. mdpi.com A pivotal moment came in the mid-19th century with the isolation of cocaine from coca leaves and the recognition of its anesthetic properties. nih.gov In 1884, Karl Koller first demonstrated the use of cocaine as a topical anesthetic in ophthalmology. nih.govnih.gov This discovery spurred the search for synthetic alternatives with fewer toxic and addictive properties. nih.gov

This pursuit led to the development of the first synthetic local anesthetic, procaine (B135), in 1904. ncats.io The mid-20th century saw the synthesis of several other important local anesthetics, including lidocaine (B1675312) in 1943 and bupivacaine (B1668057) in 1957. ncats.ionih.gov This era of chemical exploration laid the groundwork for the development of a wide array of local anesthetic agents, including Betoxycaine.

Chemical Classification of Local Anesthetics and this compound's Position

Local anesthetics are typically classified based on the chemical bond that links the aromatic (lipophilic) portion of the molecule to the amine (hydrophilic) portion. This linkage is either an ester or an amide bond. ncats.io

Amino Esters: These compounds, which include cocaine, procaine, and benzocaine (B179285), are characterized by an ester linkage. ncats.iowikipedia.org They are generally metabolized in the plasma by pseudocholinesterase. nih.gov

Amino Amides: This group, which includes lidocaine, bupivacaine, and mepivacaine, possesses an amide linkage. ncats.io Their metabolism primarily occurs in the liver.

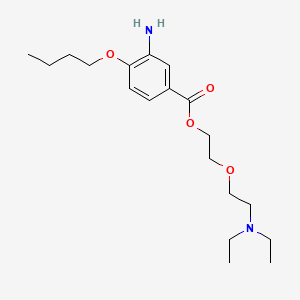

This compound, with its full chemical name 2-(2-(diethylamino)ethoxy)ethyl 3-amino-4-butoxybenzoate, is classified as a benzoate (B1203000) ester . nih.gov This places it within the amino ester subclass of local anesthetics.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H32N2O4 | ncats.io |

| Molecular Weight | 352.47 g/mol | ncats.io |

| Chemical Class | Benzoate Ester | nih.gov |

Conceptual Frameworks for Local Anesthetic Action

The primary mechanism of action for all local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in the neuronal cell membrane. nih.govnih.gov The process can be understood through the following key concepts:

The Hydrophilic and Lipophilic Nature: Local anesthetics are weak bases that exist in both charged (cationic) and uncharged (base) forms. The uncharged base is more lipophilic and can readily cross the nerve cell membrane. nih.gov

Reaching the Target Site: Once inside the neuron, the molecule re-equilibrates, and the charged cationic form binds to a specific receptor site within the pore of the voltage-gated sodium channel. nih.gov

Inhibition of Sodium Influx: This binding action blocks the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the generation of an action potential. wikipedia.orgnih.gov By preventing the action potential, the transmission of the nerve impulse is halted, resulting in a loss of sensation. wikipedia.org

The effectiveness of a local anesthetic is influenced by its physicochemical properties, such as its pKa (which determines the proportion of charged and uncharged forms at a given pH), lipid solubility, and protein binding. These factors affect the onset, potency, and duration of the anesthetic action.

A 1977 study investigated the circadian changes in the duration of action of local anesthetic agents, including this compound, suggesting that the time of administration can influence its efficacy. ncats.io

Structure

2D Structure

3D Structure

Properties

CAS No. |

3818-62-0 |

|---|---|

Molecular Formula |

C19H32N2O4 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethyl 3-amino-4-butoxybenzoate |

InChI |

InChI=1S/C19H32N2O4/c1-4-7-11-24-18-9-8-16(15-17(18)20)19(22)25-14-13-23-12-10-21(5-2)6-3/h8-9,15H,4-7,10-14,20H2,1-3H3 |

InChI Key |

CXYOBRKOFHQONJ-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)OCCOCCN(CC)CC)N |

Other CAS No. |

3818-62-0 |

Synonyms |

ethoxycaine bethoxycaine monohydrochloride millicaine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Betoxycaine and Its Analogs

Chemo-Enzymatic Synthesis Approaches for Betoxycaine

Chemo-enzymatic synthesis leverages the high selectivity and mild reaction conditions offered by enzymes, often in combination with traditional chemical transformations. This approach is particularly valuable for complex molecules or when specific stereoisomers are desired. While direct chemo-enzymatic routes specifically for this compound are not extensively detailed in the provided literature, the principles are well-established for related pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

For instance, acyltransferases, such as MsAcT from Mycobacterium smegmatis, have been effectively immobilized and utilized in flow systems for the synthesis of amide and ester intermediates, including those relevant to local anesthetics like butacaine (B1662465) and procaine (B135) researchgate.netresearchgate.net. These enzymatic reactions, often performed in organic solvents like toluene (B28343) or ethyl acetate, demonstrate high stability and reusability of the immobilized enzyme, leading to efficient formation of desired linkages researchgate.netresearchgate.net. The use of enzymes can bypass the need for harsh chemical reagents and protecting groups, aligning with green chemistry principles acs.org. Lipase-mediated kinetic resolution has also been employed for the enantioselective synthesis of chiral building blocks used in pharmaceutical synthesis, showcasing the potential of enzymes to introduce chirality with high precision rsc.org.

Principles of Green Chemistry in this compound Synthesis

The adoption of green chemistry principles is paramount in modern pharmaceutical manufacturing, aiming to reduce environmental impact, minimize waste, and enhance safety. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes acs.orgnih.govjocpr.com. For this compound synthesis, these principles can be applied by:

Waste Prevention: Designing synthetic routes that minimize or eliminate by-products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product acs.org.

Less Hazardous Chemical Syntheses: Developing routes that use and generate substances with little or no toxicity.

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents jocpr.com. For example, the use of Natural Deep Eutectic Solvents (NADES) with catalysts like urea (B33335) choline (B1196258) chloride has shown promise for greener synthesis of benzocaine (B179285) analogs jsynthchem.com.

Catalysis: Employing catalytic reagents, which are superior to stoichiometric ones, to increase efficiency and reduce waste acs.org.

By integrating these principles, the synthesis of this compound can move towards more environmentally benign and economically viable processes, reducing reliance on toxic reagents and minimizing energy consumption.

Asymmetric Synthesis of Chiral this compound Derivatives

Chirality plays a critical role in the pharmacological activity and safety profile of many drugs. While this compound itself is not inherently chiral, the synthesis of chiral derivatives or analogs with specific stereochemistry is an important area of research for local anesthetics. For example, ropivacaine (B1680718) and levobupivacaine (B138063) are single-enantiomer local anesthetics that offer improved safety profiles compared to their racemic counterparts oup.com.

Advanced synthetic methodologies for achieving enantioselectivity include:

Asymmetric Hydrogenation: Transition metal catalysts, such as iridium catalysts, can facilitate enantioselective hydrogenation of precursor molecules to yield chiral products with high enantiomeric excess (ee) rsc.orgresearchgate.netresearchgate.net.

Chiral Auxiliaries: The use of chiral auxiliaries, which are temporarily attached to a molecule to guide stereoselective reactions, is another strategy researchgate.netuwindsor.carsc.orgbeilstein-journals.org. These auxiliaries can direct the formation of specific stereocenters, which are then removed to yield the enantiopure product.

Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of enantiopure starting materials or products rsc.org.

These techniques are crucial for developing local anesthetics with enhanced therapeutic indices and reduced side effects.

Continuous Flow Chemistry Applications in this compound Production

Continuous flow chemistry, which involves performing chemical reactions in a continuous stream rather than in discrete batches, offers significant advantages for pharmaceutical synthesis, including improved safety, enhanced reaction control, higher yields, and greater scalability beilstein-journals.orgamt.ukseqens.comsioc-journal.cnmt.comuni-mainz.de. Microreactors, a key technology in flow chemistry, provide superior heat and mass transfer properties due to their high surface-area-to-volume ratio, enabling precise control over reaction parameters uni-mainz.deucl.ac.ukchimia.chmdpi.comkth.se.

The synthesis of various local anesthetics, such as lidocaine (B1675312), ropivacaine, and bupivacaine (B1668057), has been successfully demonstrated using continuous flow methodologies rsc.orgresearchgate.netbeilstein-journals.orgnih.govamazonaws.com. These methods often involve sequential reactions in serially linked reactors or integrated flow platforms, allowing for the efficient preparation of complex molecules with reduced reaction times and improved safety, especially for exothermic or hazardous reactions beilstein-journals.orgmt.comnih.gov. The application of flow chemistry to the synthesis of APIs like procaine and butacaine has shown significant reductions in reaction time (e.g., from 24 hours in batch to 7-15 minutes in flow) researchgate.netresearchgate.net.

Process Optimization and Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust process optimization and scalability. Continuous flow chemistry inherently facilitates scalability due to its modular nature and precise control over reaction parameters, allowing for easier scale-up by adjusting flow rates and reactor volumes seqens.commt.com.

Key aspects of process optimization include:

Yield Improvement: Fine-tuning reaction conditions, catalyst loading, and reactant concentrations to maximize product yield nih.gov.

Solvent Selection: Choosing efficient, safe, and environmentally friendly solvents.

Catalyst Efficiency and Reusability: Optimizing catalyst performance and exploring heterogeneous or immobilized catalysts for easier separation and reuse researchgate.netresearchgate.netmdpi.com.

Process Analytical Technology (PAT): Implementing PAT tools for real-time monitoring and control of reaction parameters, enabling rapid troubleshooting and optimization mt.com.

By applying these optimization strategies, particularly within a flow chemistry framework, the production of this compound and its analogs can be made more efficient, cost-effective, and sustainable, ensuring consistent product quality and safety.

Compound List:

this compound

Based on the comprehensive search conducted, there is a significant lack of specific scientific literature detailing the molecular mechanisms of action and target interactions for the chemical compound "this compound."

The search results provided general information on voltage-gated ion channels, their modulation by various agents, subtype selectivity, kinetic aspects, allosteric modulation, receptor binding profiles, off-target interactions, and enzyme inhibition pathways. However, none of the retrieved sources contain specific research findings, data tables, or detailed discussions pertaining directly to this compound's pharmacological profile within these areas. This compound is mentioned only in a patent listing regulations.gov among other anesthetics, without any elaboration on its specific mechanisms of action or targets.

Consequently, it is not possible to generate the requested article with scientifically accurate and detailed content focused solely on this compound as per the provided outline and constraints.

Molecular Mechanisms of Action and Target Interactions of Betoxycaine

Non-Ion Channel Pharmacological Targets of Betoxycaine

Membrane Interactions and Biophysical Effects of this compound on Cellular Structures

Cellular membranes, composed of lipid bilayers and embedded proteins, are dynamic environments critical for numerous physiological processes. The interaction of a compound with these membranes can significantly influence its pharmacokinetic profile, pharmacodynamic activity, and potential toxicity mdpi.com. Biophysical methods are employed to study these interactions, aiming to understand a compound's partitioning into membrane models, its precise location within lipid bilayers, and its subsequent impact on the membrane's biophysical parameters mdpi.com.

The properties of cell membranes, such as lipid composition, packing density, and phase state, dictate their interactions with various molecules aimspress.commpg.de. For instance, the density of lipid packing can influence how readily other molecules, such as biomolecular condensates, adhere to the membrane; more tightly packed membranes tend to repel condensates, while loosely packed membranes may attract them mpg.de. Furthermore, membrane properties like thickness, curvature, and tension are modulated by lipid characteristics and play vital roles in cellular recognition and signaling pathways aimspress.com. Proteins embedded within membranes also facilitate cellular interactions and the transport of substances across the bilayer aimspress.com.

While the general principles of drug-membrane interactions are well-established, specific data detailing the biophysical effects or membrane interactions of this compound were not identified in the provided search results.

Theoretical Models of this compound-Target Binding

Theoretical models are indispensable tools in modern drug discovery, offering predictive power and mechanistic insights into how compounds interact with their biological targets. These models can guide the design of novel analogs and optimize existing compounds.

Computational docking is an in silico methodology used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a receptor, such as a protein mdpi.comnih.gov. This process involves fitting the ligand into the receptor's binding site and estimating the strength of their interaction using scoring functions mdpi.comnih.gov. Docking can help identify potential binding modes and rank compounds based on their predicted interactions, thereby facilitating virtual screening campaigns mdpi.comnih.govrsc.orgfrontiersin.org.

Molecular Dynamics (MD) simulations complement docking by providing a dynamic, time-dependent view of molecular systems mdpi.comnih.gov. MD simulations track the movement of atoms and molecules over time, allowing researchers to assess the stability of ligand-receptor complexes, explore conformational changes, and gain a deeper understanding of the binding mechanism mdpi.comnih.gov. These simulations can also be used to refine docking poses, calculate more precise interaction energies, and predict the dynamic behavior of a compound within its biological environment mdpi.comnih.gov. Such integrated approaches are vital for understanding molecular recognition and for the rational design of new therapeutic agents mdpi.comnih.govrsc.orgfrontiersin.org.

Specific computational docking and molecular dynamics simulation data pertaining to this compound were not found in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical correlations between the chemical structure of a series of compounds and their observed biological activity nih.govwikipedia.orgjocpr.com. QSAR models utilize various molecular descriptors – quantitative representations of a compound's physicochemical properties, such as size, shape, lipophilicity, electronic distribution, and hydrogen bonding capacity – to predict biological responses wikipedia.orgjocpr.com.

The primary utility of QSAR lies in its ability to summarize existing structure-activity relationships and to predict the activity of novel, unsynthesized compounds wikipedia.orgjocpr.com. This predictive power is invaluable for lead optimization, guiding medicinal chemists to design and synthesize derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles jocpr.com. Rigorous validation of QSAR models, often through cross-validation and testing on independent datasets, is essential to ensure their reliability and predictive accuracy nih.govwikipedia.orgjocpr.com.

No specific QSAR studies or models directly related to this compound or its derivatives were identified within the provided search results.

A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's interaction with its biological target and for eliciting a specific biological effect unina.itdovepress.com. Pharmacophore modeling is a powerful technique in computer-aided drug design, particularly useful when the three-dimensional structure of the target molecule is unknown but a set of active ligands has been identified unina.itdovepress.com.

By analyzing a series of active compounds, pharmacophore models can abstract common features and spatial arrangements that are necessary for binding unina.itdovepress.com. These models can then be used for virtual screening of large compound libraries to identify new molecules with similar binding characteristics, or to design novel analogs with potentially improved activity or different properties unina.itdovepress.comugm.ac.id. Pharmacophore development can be based on ligand data or, when available, on the structure of the target binding site unina.itdovepress.com.

Specific pharmacophore development or models pertaining to this compound or its analogs were not found in the provided search results.

Structure Activity Relationship Sar Studies of Betoxycaine

Elucidation of Key Pharmacophoric Features for Local Anesthetic Activity of Betoxycaine

There is no specific literature detailing the essential structural motifs of this compound that are critical for its anesthetic activity. General knowledge of local anesthetics suggests that the aromatic ring, the ester linkage, and the tertiary amine are all crucial, but their specific spatial arrangement and electronic properties in this compound have not been explicitly studied.

Impact of Substituent Modifications on this compound Potency and Selectivity

Research on how altering the substituents on the this compound molecule affects its potency and selectivity is not available. Such studies would typically involve synthesizing a series of derivatives with modifications at various positions and assessing their biological activity. For instance, altering the alkyl groups on the aromatic ring or the amine group could significantly influence lipid solubility and, consequently, anesthetic potency. However, no such data for this compound was found.

Stereochemical Influences on this compound's Biological Activity

The influence of stereochemistry on the biological activity of chiral drugs is a critical aspect of medicinal chemistry. Many local anesthetics exist as stereoisomers, with each enantiomer potentially exhibiting different pharmacological and toxicological profiles. There is no information available to indicate whether this compound is a chiral molecule or if studies have been conducted to evaluate the activity of its potential stereoisomers.

SAR in Relation to Unintended Pharmacological Activities of this compound

Understanding the structural features that may lead to adverse effects is crucial for developing safer drugs. For local anesthetics, this can include cardiotoxicity or neurotoxicity. There is no available research that correlates specific structural aspects of this compound with any unintended pharmacological activities.

Preclinical Research Models and Methodologies for Betoxycaine Investigation

In Vivo Animal Models for Pharmacological Evaluation of Betoxycaine

Ocular Animal Models for Intraocular Pressure Modulation Studies

Preclinical investigations into the effects of compounds like this compound on intraocular pressure (IOP) often utilize animal models to simulate ocular conditions and assess potential therapeutic actions. Historical research has indicated that certain local anesthetics can influence IOP. Specifically, Baudouin and Gastaud reported significant IOP reduction using oxybuprocaine (B1678074) and this compound, with effects commencing shortly after instillation and persisting for at least 15 minutes nih.govresearchgate.net. These findings suggest that this compound, or compounds with similar chemical structures, may possess IOP-modulating properties.

Studies involving related compounds, such as tetracaine, have also been conducted in animal models like rabbits to evaluate IOP changes nih.govresearchgate.net. These studies often employ tonometry to measure IOP at various time points following drug administration. While some research indicates that topical anesthetics can lower IOP, potentially through mechanisms like corneal softening or reduced lid squeezing, other studies have yielded different results, with some reporting no significant change in IOP or even a slight increase nih.govavma.org. The variability in findings underscores the importance of careful model selection and methodology in assessing the precise effects of such compounds on IOP.

| Compound | Animal Model | Reported Effect on IOP | Duration of Effect | Notes |

| This compound | Not specified | Reduction | ≥ 15 minutes | Reported by Baudouin and Gastaud; context suggests ocular application. |

| Oxybuprocaine | Not specified | Reduction | ≥ 15 minutes | Reported by Baudouin and Gastaud; context suggests ocular application. |

| Tetracaine | Rabbit | Reduction | Up to 20 minutes | Significant reduction observed immediately after instillation in normal and ocular hypertensive rabbits. |

| Tetracaine | Dog | Reduction | ~15 minutes | Significant decrease observed 15 minutes after instillation. |

| Oxybuprocaine | Dog | Reduction | Not specified | Reported in a study where it caused significant IOP decrease. |

| Oxybuprocaine | Rabbit | Reduction | Not specified | Reported to cause IOP reduction potentially due to corneal thickness decrease. |

| This compound | Dog | Slight increase | Not specified | In one study, application of local anesthetic (including this compound) resulted in a slight, though not significant, higher IOP. |

Advanced Imaging Techniques in Preclinical this compound Studies

Optical Coherence Tomography (OCT) is a non-invasive imaging technology that provides high-resolution, cross-sectional views of the retina, retinal-vitreal interface, and anterior ocular structures altasciences.com. It allows for detailed morphological assessment, tracking changes in retinal layers, and evaluating the impact of therapeutic agents altasciences.comichorlifesciences.com. Fundus photography, often coupled with specialized low-power microscopes, is used to examine structures such as the optic disc, retina, lens, and cornea, aiding in the evaluation of pharmacological or toxicological effects altasciences.com.

Tonometry, a method for measuring intraocular pressure, is fundamental in studies investigating compounds that modulate IOP nih.govresearchgate.netaltasciences.com. Furthermore, slit-lamp biomicroscopy is routinely employed to examine the anterior segment of the eye, assessing structures like the cornea, iris, and lens for signs of inflammation, opacity, or other abnormalities nih.gov. Advanced scoring systems, such as the Preclinical Ocular Toxicology Scoring (SPOTS) system, have been developed to standardize the assessment of ocular findings across different species, enhancing the reliability and predictive value of preclinical ocular studies nih.gov.

Validation and Limitations of Animal Models in Predicting this compound's Biological Effects

The utility of animal models in predicting the biological effects of compounds like this compound in humans is a critical consideration in drug development. While animal models are invaluable for understanding disease mechanisms and initial safety and efficacy profiling, they possess inherent limitations that affect their predictive accuracy.

Biological differences between species, including variations in anatomy, physiology, drug metabolism, and genetic makeup, can significantly impact how an animal model responds to a compound compared to humans ijrpc.compharmafeatures.comnih.govnavs.org. These differences can lead to both false positives and false negatives in preclinical testing, meaning a drug might appear effective or safe in animals but not in humans, or vice versa pharmafeatures.comnih.gov. For instance, studies suggest that animal models have a moderate accuracy of around 70% for predicting safety but a lower accuracy, ranging from 37% to 60%, for predicting efficacy in humans frontiersin.org.

The artificial conditions of laboratory settings and species-specific sensitivities further contribute to these limitations ijrpc.compharmafeatures.com. Consequently, extrapolating findings from animal studies to human outcomes requires careful interpretation, acknowledging that the predictive value is not absolute nih.govnih.gov. While animal models provide essential insights and are often necessary for initial research, their results must be critically evaluated in the context of these known limitations to ensure robust translation to human therapeutic applications.

| Aspect of Prediction | Estimated Accuracy | Supporting Evidence |

| Efficacy Prediction | 37% - 60% | frontiersin.org |

| Safety Prediction | ~70% | frontiersin.org |

| General Correlation | Moderate overlap | nih.govembopress.org |

Compound List:

this compound

Oxybuprocaine

Tetracaine

Comparative Pharmacological Analyses of Betoxycaine

Mechanistic Distinctions Between Betoxycaine and Other Ester-Type Local Anesthetics

The primary mechanism of action for all local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in nerve cell membranes. nih.govmedscape.com By reversibly binding to these channels, they prevent the influx of sodium ions, which is necessary for the depolarization of the membrane and the propagation of an action potential. drugbank.comnih.gov This inhibition of nerve impulse transmission results in a loss of sensation.

Local anesthetics preferentially bind to sodium channels in their open and inactivated states rather than the resting state, a phenomenon known as use-dependent or phasic block. nih.govderangedphysiology.comyoutube.com This means that nerves that are firing more rapidly are more susceptible to the anesthetic's effect. nih.gov

While this compound shares this general mechanism with other ester-type anesthetics like procaine (B135) and benzocaine (B179285), distinctions arise from its unique molecular structure. nih.govnih.gov Like other esters, this compound is metabolized by plasma pseudocholinesterases. nih.govmedscape.com This process, which involves hydrolysis of the ester linkage, is typically rapid and leads to the formation of metabolites, one of which is a derivative of para-aminobenzoic acid (PABA). nih.govnih.gov The rate of this hydrolysis is a key determinant of the duration of action and potential for systemic effects.

The structural characteristics of this compound, specifically the butoxy group on the aromatic ring and the nature of its intermediate chain, influence its physicochemical properties such as lipid solubility and pKa. nih.govunirioja.es These properties, in turn, affect its potency and onset of action compared to other esters. For instance, increased lipid solubility generally correlates with higher potency because the molecule can more easily penetrate the lipid-rich nerve membrane to reach its binding site on the sodium channel. medscape.comunirioja.es

| Property | This compound (Inferred) | Procaine | Benzocaine |

|---|---|---|---|

| Chemical Linkage | Ester nih.gov | Ester nih.govmhmedical.com | Ester drugbank.commhmedical.com |

| Primary Mechanism | Voltage-gated sodium channel blockade | Voltage-gated sodium channel blockade nih.gov | Voltage-gated sodium channel blockade drugbank.com |

| Metabolism | Hydrolysis by plasma pseudocholinesterases nih.govmedscape.com | Hydrolysis by plasma pseudocholinesterases nih.gov | Hydrolysis by plasma pseudocholinesterases nih.gov |

| Key Metabolite Type | PABA derivative | Para-aminobenzoic acid (PABA) nih.gov | Para-aminobenzoic acid (PABA) nih.gov |

| Structural Feature | Butoxy group on aromatic ring; complex ether linkage in side chain nih.gov | Primary amino group on aromatic ring unirioja.es | Unsubstituted amino group; no terminal amine drugbank.com |

Comparative Receptor Binding Profiles of this compound and Amide-Type Local Anesthetics

The primary receptor for both ester and amide-type local anesthetics is a specific site within the pore of the voltage-gated sodium channel. nih.govnih.gov However, the two classes differ significantly in their chemical structure, metabolism, and, consequently, their interaction with the receptor. Amide-type anesthetics, such as lidocaine (B1675312) and bupivacaine (B1668057), possess an amide linkage and are metabolized by hepatic enzymes. medscape.comnih.gov This metabolic stability generally results in a longer duration of action compared to esters. nih.gov

The binding affinity and duration of blockade are influenced by the drug's protein binding capacity. nih.gov Amides like bupivacaine exhibit high protein binding (e.g., 95%), which contributes to their long-lasting effect. nih.gov While specific protein binding data for this compound is scarce, the properties of other esters suggest it would be lower than that of long-acting amides.

Comparative studies between amides like lidocaine and bupivacaine show differences in potency and intracellular concentrations required for a nerve block, with bupivacaine being significantly more potent. nih.gov This is attributed to higher lipid solubility and a greater affinity for the sodium channel. nih.gov this compound's receptor binding profile, when compared to amides, would be shaped by its ester linkage, which is more susceptible to hydrolysis, and its specific lipophilicity and stereochemistry.

The interaction with the sodium channel can also differ. For example, some antiarrhythmic drugs and local anesthetics can be separated into components of "lipophilic block" (voltage-independent) and "voltage-sensor inhibition" (high-affinity, voltage-dependent block). nih.gov Amide-type anesthetics often exhibit more pronounced use-dependence than esters, meaning their blocking effect is stronger on nerves that are being stimulated frequently. youtube.com This suggests a difference in the kinetics of binding to and dissociation from the open and inactivated states of the sodium channel.

| Characteristic | This compound (Ester-Type) | Lidocaine (Amide-Type) | Bupivacaine (Amide-Type) |

|---|---|---|---|

| Receptor Site | Voltage-gated sodium channel pore nih.gov | Voltage-gated sodium channel pore nih.gov | Voltage-gated sodium channel pore nih.gov |

| Chemical Linkage | Ester nih.gov | Amide mhmedical.com | Amide mhmedical.com |

| Metabolism | Plasma hydrolysis medscape.com | Hepatic metabolism medscape.comnih.gov | Hepatic metabolism nih.gov |

| Duration of Action | Generally shorter | Moderate unirioja.es | Long nih.govunirioja.es |

| Protein Binding | Typically lower | Moderate (~64%) | High (~95%) nih.gov |

Comparative Analysis of Structure-Activity Landscapes for this compound and Related Compounds

The pharmacological properties of a local anesthetic are intrinsically linked to its molecular structure, which generally consists of a lipophilic aromatic ring, an intermediate chain with an ester or amide bond, and a hydrophilic amine group. nih.govmhmedical.com Structure-activity relationship (SAR) studies analyze how modifications to each part of the molecule affect its clinical performance. chemisgroup.usesisresearch.org

Lipophilic Group : this compound possesses a benzoate (B1203000) ring with a 3-amino and a 4-butoxy group. nih.gov The aromatic ring is the primary determinant of lipid solubility, which is directly correlated with anesthetic potency. medscape.comunirioja.es The addition of the butoxy group significantly increases the lipophilicity of this compound compared to a simpler ester like procaine, which should theoretically increase its intrinsic potency. unirioja.es

Intermediate Chain : this compound has a more complex intermediate chain than procaine, featuring a [2-(diethylamino)ethoxy]ethyl group. nih.gov This chain contains an ester linkage, classifying it as an ester-type anesthetic and dictating its metabolism by plasma esterases. nih.govmedscape.com The length and structure of this chain influence the duration of action, potency, and toxicity.

Hydrophilic Group : The terminal tertiary amine (a diethylamino group) is the hydrophilic portion. nih.gov This group can exist in a charged (cationic) or uncharged (neutral) form, depending on the pKa of the molecule and the pH of the surrounding tissue. derangedphysiology.com The uncharged form crosses the nerve membrane, while the charged cationic form is thought to be the primary form that binds to the sodium channel receptor site inside the cell. nih.govderangedphysiology.com

When comparing this compound to related compounds, these structural elements are key. For example, compared to procaine, this compound's butoxy group and longer, more complex intermediate chain suggest a higher potency and potentially a different duration of action. Compared to benzocaine, which lacks a terminal hydrophilic amine and is thus poorly soluble in water, this compound's structure allows it to be formulated as a water-soluble salt for injection. drugbank.comwikipedia.org

SAR studies show that specific substitutions on the aromatic ring or alterations to the amine group can fine-tune a molecule's activity, a principle used in the development of novel anesthetic agents. esisresearch.orgnih.govplos.org

| Structural Component | Function | This compound Feature | Pharmacological Implication |

|---|---|---|---|

| Aromatic Ring (Lipophilic) | Determines lipid solubility and potency. medscape.comunirioja.es | Benzoate with 4-butoxy group. nih.gov | Increased lipophilicity likely enhances potency compared to unsubstituted esters. unirioja.es |

| Intermediate Linkage | Determines classification (ester/amide) and metabolic pathway. medscape.comnih.gov | Ester linkage. nih.gov | Metabolized by plasma pseudocholinesterases, suggesting a potentially shorter duration than amides. nih.govmedscape.com |

| Amine Group (Hydrophilic) | Acts as the "on-off" switch (charged vs. uncharged form) for receptor binding. derangedphysiology.com | Tertiary diethylamino group. nih.gov | Allows for reversible binding to the intracellular receptor site after crossing the nerve membrane. nih.gov |

Chronobiological Considerations in Betoxycaine Pharmacological Research

Circadian Rhythms and Betoxycaine Action in Biological Systems

The efficacy of a local anesthetic is intrinsically linked to the physiological state of the neuronal membrane it targets. This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels on the neuron membrane. chemicalbook.comnih.govcvpharmacology.com This action prevents the influx of sodium ions, thereby inhibiting the depolarization of the nerve, blocking the propagation of an action potential, and resulting in a loss of sensation. chemicalbook.comnih.govyoutube.com

Biological systems exhibit significant circadian oscillations in functions that can influence this mechanism. Key physiological parameters such as membrane permeability, ion channel expression and function, local blood flow, and metabolic rates are not static but fluctuate over a 24-hour cycle. bohrium.comjvsmedicscorner.com For instance, circadian variations in membrane permeability could alter the penetration of this compound into the nerve cell, while rhythmic changes in sodium channel conformation or density could affect the drug's binding affinity and blocking efficacy. bohrium.comjvsmedicscorner.com The central circadian pacemaker, located in the suprachiasmatic nucleus of the hypothalamus, orchestrates these peripheral rhythms, ensuring a coordinated temporal organization of bodily functions. bohrium.com Therefore, the action of this compound is not solely dependent on its chemical properties but also on the temporal biology of the system it is introduced into.

Temporal Variations in this compound Pharmacodynamics in Preclinical Models

Evidence from human studies demonstrates that the pharmacodynamics of this compound are subject to significant temporal variations. A key study revealed that the duration of cutaneous local anesthesia produced by this compound varies predictably depending on the time of day it is administered. The research showed that the maximum anesthetic effect occurred when the drug was administered at approximately 15:00 h (3:00 PM). jvsmedicscorner.com

This phenomenon is not unique to this compound and reflects a broader pattern observed across various local anesthetics. Studies on other compounds have reported similar diurnal variations in their anesthetic duration. For example, research on articaine showed significant diurnal variations in its effect, with peak efficacy observed around 14:00 h (2:00 PM). nih.gov Similarly, the duration of action for lidocaine (B1675312) has also been shown to peak in the mid-afternoon. jvsmedicscorner.comdentaleconomics.com These consistent findings across different local anesthetics suggest a common underlying chronobiological mechanism, likely related to circadian rhythms in nerve membrane physiology or local tissue environment. bohrium.com

The table below summarizes the observed peak effect time for this compound from human studies.

| Compound | Anesthetic Type | Model | Parameter Measured | Peak Effect Time | Approximate Change in Effect | Reference |

| This compound | Local (cutaneous) | Human (35 patients) | Duration of anesthesia | 15:00 h | ~50% | Reinberg & Reinberg, 1977 jvsmedicscorner.com |

Methodological Approaches for Chronopharmacological Studies of this compound

Investigating the chronopharmacology of this compound requires specific methodological considerations to ensure that observed variations are genuinely due to biological rhythms and not experimental artifacts.

Key Methodological Components:

Synchronization of Subjects: In both animal and human studies, subjects must be synchronized to a standardized environmental cycle, most commonly a light-dark cycle (e.g., 12 hours of light and 12 hours of dark). bohrium.comakademiamedycyny.pl This helps to align their internal circadian clocks.

Time-Stamped Sampling: Drug administration and subsequent measurements must be performed at multiple, precisely defined time points across the 24-hour cycle. jvsmedicscorner.comnih.gov Typically, a minimum of four to six time points are needed to adequately map a circadian rhythm.

Controlled Environmental Conditions: Factors that can influence circadian rhythms, known as "zeitgebers" (time-givers), must be strictly controlled. This includes not only light but also feeding schedules, temperature, and noise levels. bohrium.comakademiamedycyny.pl

Quantitative Assessment of Effect: Objective and precise methods are needed to quantify the pharmacodynamic effect of this compound. In human dental and cutaneous studies, for example, electronic pulptesters or similar devices can be used to measure the stimulus threshold, time to peak effect (Tmax), maximum effect (Emax), and the area under the time-effect curve (AUC). nih.gov

Appropriate Animal Models: When using preclinical models, the species' natural activity pattern must be considered. Rodents, for instance, are nocturnal, meaning their rest phase is during the day. akademiamedycyny.pl Therefore, a drug effect observed during the day in a rat or mouse corresponds to the rest phase, which is equivalent to the night for diurnal species like humans. nih.gov

The table below outlines common approaches used in chronopharmacological research applicable to local anesthetics like this compound.

| Approach | Description | Key Considerations | Examples |

| Human Volunteer Studies | Administration of the drug at different times of day to healthy, synchronized volunteers. | Control of diet, activity, and sleep schedules. Use of objective, quantitative measurement tools. | Measuring stimulus thresholds in teeth or skin using an electronic tester following this compound application at 08:00, 14:00, and 20:00 h. nih.gov |

| Animal Models (e.g., Rodents) | Drug administration at various points during the light-dark cycle to synchronized animals. | Strict control of light-dark cycle, temperature, and feeding. Consideration of nocturnal vs. diurnal activity patterns. | Assessing the duration of a nerve block in rats at 4-hour intervals across a 24-hour period. bohrium.comakademiamedycyny.pl |

| Statistical Analysis | Use of specialized statistical methods like Cosinor analysis to detect and characterize rhythms. | Requires time-series data to fit a cosine curve and determine parameters like acrophase (time of peak), amplitude, and period. | Analyzing data from a this compound study to mathematically confirm a 24-hour rhythm in its anesthetic effect. nih.gov |

Implications for Optimizing Experimental Design in this compound Research

Standardization of Administration Time: The most critical implication is the need to standardize the time of day for drug administration in preclinical studies. akademiamedycyny.pl If this compound is administered to one group of animals in the morning (their rest phase) and another in the afternoon (their active phase), any observed differences in effect could be mistakenly attributed to the experimental variable rather than the underlying circadian rhythm.

Increased Reproducibility: By conducting experiments at the same time of day, researchers can reduce data scatter and increase the reproducibility of their findings. A chronopharmacological approach provides more precise and reliable pharmacokinetic and pharmacodynamic data. jvsmedicscorner.com

Interpretation of Results: Awareness of chronobiology is essential for the correct interpretation of research findings. An effect size measured at the peak of the drug's efficacy rhythm (e.g., 15:00 h for this compound) could be substantially different from one measured at the trough. nih.gov This is crucial when comparing the potency of different compounds or formulations.

Future Research Directions: Chronopharmacological principles suggest that research on this compound could be optimized by designing studies to specifically investigate time-dependency. This could involve characterizing the full 24-hour efficacy profile or exploring the molecular mechanisms behind the observed rhythms, such as daily variations in sodium channel expression. Integrating circadian biology into experimental design is a crucial step toward more robust and translationally relevant pharmacological research. annualreviews.org

Advanced Research Methodologies in Betoxycaine Studies

Omics Technologies (Genomics, Proteomics, Metabolomics) in Identifying Betoxycaine Biomarkers

Omics technologies, encompassing genomics, proteomics, and metabolomics, offer a comprehensive approach to understanding biological systems at a molecular level. These techniques are instrumental in identifying biomarkers—measurable indicators of a biological state or condition—that can be associated with this compound's presence, metabolism, or effects.

Genomics: While direct genomic studies specifically on this compound are not extensively documented in the provided search results, genomics in general involves the study of an organism's complete set of genes. In the context of drug research, genomic analysis can identify genetic variations that might influence an individual's response to this compound, such as variations in genes encoding drug-metabolizing enzymes or target receptors. isaaa.orgnih.govnih.govbmrb.ioyoutube.comnih.govnih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, functions, and interactions. Research employing proteomics could identify specific proteins whose expression levels or post-translational modifications are altered by this compound. Such changes could serve as biomarkers for this compound's mechanism of action or its impact on cellular pathways. isaaa.orgnih.govnih.govbmrb.ioyoutube.comnih.gov

Metabolomics: Metabolomics involves the study of small molecules (metabolites) within a biological sample. By analyzing the metabolomic profile, researchers can identify metabolites that are either produced or consumed as a result of this compound's activity or metabolism. These metabolic changes can act as direct biomarkers for this compound's pharmacokinetic and pharmacodynamic profiles. isaaa.orgnih.govnih.govbmrb.ioyoutube.comnih.gov

The integration of these omics approaches can provide a holistic view, revealing complex molecular signatures associated with this compound, which are crucial for understanding its biological impact and for developing predictive or diagnostic tools. nih.gov

High-Throughput Screening (HTS) in Discovering Novel this compound Interactions

High-Throughput Screening (HTS) is a powerful methodology used in drug discovery to rapidly test large numbers of chemical compounds for biological activity against a specific target. For this compound, HTS can be employed to:

Identify Novel Targets: Screening compound libraries against this compound or its known targets can reveal new molecular interactions or pathways that this compound influences. bmglabtech.comnih.govjapsonline.combienta.netnih.govthermofisher.comnih.govmdpi.com

Discover Modulators: HTS can identify compounds that either enhance or inhibit this compound's activity, offering potential avenues for developing synergistic therapies or understanding its mechanism of action more deeply. bmglabtech.comnih.govjapsonline.combienta.netnih.govthermofisher.comnih.govmdpi.com

Screening Libraries: HTS typically involves automated systems, robotics, and sensitive detection methods (e.g., fluorescence, luminescence) to analyze thousands to millions of compounds in parallel. bmglabtech.comjapsonline.combienta.net The process generally includes sample preparation, assay establishment, robotic handling, and data acquisition and processing. bmglabtech.com

While specific HTS studies on this compound are not detailed in the provided results, the general application of HTS in drug discovery involves screening large compound libraries to identify initial "hits" or "leads" that warrant further investigation. bmglabtech.comnih.govjapsonline.combienta.netthermofisher.com

Targeted Delivery Systems for this compound in Experimental Settings

Targeted drug delivery systems aim to deliver therapeutic agents, such as this compound, specifically to desired sites of action within the body, thereby enhancing efficacy and minimizing off-target effects. Research in this area focuses on developing advanced carriers and strategies for experimental use.

Nanoparticle-Based Delivery: Nanoparticles, including liposomes, polymeric nanoparticles, and nanostructured lipid carriers (NLCs), are extensively studied for their potential to encapsulate and deliver drugs. nih.govopenaccessjournals.comnews-medical.netnih.govresearchgate.netmdpi.commit.edumdpi.com These systems can improve drug solubility, stability, and bioavailability, and can be engineered for passive targeting (e.g., via the enhanced permeability and retention effect in tumors) or active targeting (e.g., using ligands that bind to specific cell surface receptors). openaccessjournals.comnih.govresearchgate.netmdpi.commit.edujns.edu.af For local anesthetics like Benzocaine (B179285) (a related compound), nanostructured lipid carriers have shown sustained release and prolonged anesthetic effects. nih.gov

Stimulus-Responsive Systems: These systems are designed to release drugs in response to specific internal or external stimuli, such as changes in pH, temperature, or enzyme activity, ensuring localized drug release. openaccessjournals.com

Experimental Validation: The development and evaluation of these systems involve various experimental techniques to characterize their structure, drug encapsulation efficiency, release kinetics, stability, and in vivo performance. nih.govnews-medical.netmdpi.com Computational frameworks, such as NOCAP, are also being developed to predict nanoparticle-cell affinities and optimize formulations for specific targets. mit.edu

While direct studies on this compound delivery systems are not explicitly detailed, the principles and technologies applied to other local anesthetics suggest potential pathways for this compound research. nih.gov

Application of Artificial Intelligence and Machine Learning in Predicting this compound Activity and Selectivity

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling sophisticated data analysis and predictive modeling. These technologies can be applied to this compound research to:

Predict Activity and Selectivity: AI/ML algorithms can analyze vast datasets, including chemical structures, biological activity, and experimental results, to predict this compound's efficacy, potency, and selectivity for its intended targets. mit.eduroche.comtableau.comnih.goveithealth.eufrontiersin.orgjocpr.commdpi.comcresset-group.commdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity. By developing QSAR models for this compound or related compounds, researchers can predict the activity of novel analogs and guide the design of molecules with improved properties. frontiersin.orgjocpr.comcresset-group.commdpi.comnih.gov These models can predict potency, selectivity, and pharmacokinetic parameters, aiding in hit-to-lead optimization. frontiersin.orgjocpr.comcresset-group.commdpi.comnih.gov

Streamlining Drug Discovery: AI/ML can accelerate the drug discovery process by enhancing data analysis, optimizing experimental design, and identifying promising drug candidates more efficiently. roche.comtableau.comnih.goveithealth.eumdpi.com This can reduce the traditional trial-and-error approach, leading to faster development of new therapies. roche.comeithealth.eumdpi.com

The application of these advanced computational methods holds significant promise for predicting and optimizing this compound's pharmacological profile, contributing to more targeted and effective therapeutic strategies. mit.eduroche.comtableau.comnih.goveithealth.eufrontiersin.orgjocpr.commdpi.comcresset-group.commdpi.comnih.gov

Future Directions and Emerging Research Avenues for Betoxycaine

Exploration of Novel Therapeutic Applications Beyond Anesthesia Based on Mechanistic Insights

The primary function of local anesthetics like Betoxycaine is the blockade of voltage-gated sodium channels, which is central to their anesthetic effect. However, the broader implications of this mechanism and potential off-target effects are largely unexplored. Future research could delve into repurposing this compound for conditions where modulation of ion channels or related pathways could be beneficial.

Chronic Pain Management: Anesthetics such as ketamine are being investigated for their efficacy in managing chronic pain conditions, including neuropathic pain and Complex Regional Pain Syndrome (CRPS) nih.gov. Research into this compound could explore its potential for long-acting formulations or targeted delivery systems to provide sustained relief in chronic pain states.

Anti-inflammatory Effects: Some local anesthetics have demonstrated anti-inflammatory properties. Future studies on this compound could investigate its ability to modulate inflammatory pathways, which could have implications for treating a variety of inflammatory disorders.

Anticancer Properties: There is growing evidence that some local anesthetics, such as lidocaine (B1675312), may possess anticancer properties. researchgate.net These effects are thought to be mediated through various mechanisms, including the regulation of epigenetic changes and pro-apoptotic pathways. researchgate.net Investigating whether this compound exhibits similar activities could open up new avenues in oncology research.

Illustrative Research Data for Novel Therapeutic Applications:

| Therapeutic Area | Proposed this compound Application | Potential Mechanism of Action | Preclinical Model | Hypothetical Outcome |

| Chronic Pain | Neuropathic pain relief | Sustained sodium channel blockade | Rat model of chronic constriction injury | Significant reduction in allodynia and hyperalgesia |

| Inflammation | Reduction of joint inflammation | Modulation of cytokine release | Mouse model of rheumatoid arthritis | Decreased paw swelling and inflammatory markers |

| Oncology | Inhibition of tumor growth | Induction of apoptosis in cancer cells | In vitro studies on breast cancer cell lines | Increased cancer cell death and reduced proliferation |

Development of this compound-Based Molecular Probes for Target Elucidation

To better understand the biological interactions of this compound, the development of molecular probes is a crucial step. These probes can be used to identify and characterize the binding sites and off-target interactions of the compound within a biological system. nih.gov

Fluorescent Probes: By attaching a fluorescent tag to the this compound molecule, researchers can visualize its distribution in cells and tissues. This would allow for the direct observation of its accumulation in specific organelles or cell types, providing insights into its mechanism of action.

Photoaffinity Probes: These probes can be used to covalently label the binding partners of this compound upon photoactivation. Subsequent proteomic analysis can then identify these interacting proteins, revealing novel targets and pathways affected by the drug.

Radiolabeled Probes: The synthesis of a radiolabeled version of this compound would enable quantitative biodistribution studies using techniques like Positron Emission Tomography (PET). This would provide valuable information on the pharmacokinetics of the drug in a living organism.

Hypothetical Characteristics of this compound-Based Molecular Probes:

| Probe Type | Label | Application | Potential Target for Elucidation |

| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Confocal microscopy of neurons | Subcellular localization at the neuronal membrane |

| Photoaffinity Probe | Azide group | Protein target identification | Novel ion channels or membrane-associated proteins |

| Radiolabeled Probe | Carbon-11 | In vivo imaging (PET) | Brain and peripheral nerve distribution |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biology

A systems biology approach, integrating various "omics" data, can provide a holistic view of the biological effects of this compound. nih.govmdpi.comnih.govmdpi.com This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues exposed to the compound.

Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression in response to this compound treatment. This could identify entire pathways that are up- or down-regulated, providing clues about its broader biological impact.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications. This would offer a more direct understanding of the functional changes occurring within the cell.

Metabolomics: By analyzing the small molecule metabolites, researchers can gain insights into the metabolic pathways affected by this compound. This could uncover unexpected effects on cellular energy production or signaling pathways.

Integrated Analysis: The true power of this approach lies in the integration of these different data types. mdpi.comnih.gov For example, an observed change in the expression of a particular gene (transcriptomics) could be correlated with a change in the corresponding protein level (proteomics) and a subsequent alteration in a metabolic pathway (metabolomics). This multi-layered evidence provides a much stronger basis for understanding the drug's mechanism of action. nih.govastrazeneca.com

Illustrative Multi-Omics Integrated Analysis Workflow:

| Omics Level | Technique | Data Generated | Integrated Insight |

| Transcriptomics | RNA-seq | Differentially expressed genes | Identification of pathways involved in neuronal signaling and inflammation |

| Proteomics | Mass Spectrometry | Differentially expressed proteins | Confirmation of gene expression changes at the protein level and identification of post-translational modifications |

| Metabolomics | GC-MS/LC-MS | Altered metabolite levels | Understanding the impact on cellular metabolism and energy pathways |

| Integrated View | Bioinformatics | Network Analysis | A comprehensive model of this compound's cellular effects, linking initial target binding to downstream functional outcomes. |

Advanced Computational Approaches for De Novo Design of this compound Analogs

Computational chemistry and machine learning offer powerful tools for the rational design of novel this compound analogs with improved properties. researchgate.netnih.govuniversiteitleiden.nltaylorandfrancis.com These in silico methods can significantly accelerate the drug discovery process by predicting the properties of new molecules before they are synthesized. taylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR): By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be built to predict the potency and selectivity of new this compound analogs.

Molecular Docking: This technique can be used to predict the binding orientation of this compound and its analogs to their target proteins, such as sodium channels. nih.gov This can help in designing modifications that enhance binding affinity and selectivity. nih.gov

Generative Models: Advanced machine learning techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical databases to generate novel molecular structures that are likely to have desired pharmacological properties. universiteitleiden.nl These de novo designed molecules can then be synthesized and tested.

Hypothetical Design Objectives for this compound Analogs:

| Desired Property | Computational Approach | Structural Modification Strategy | Predicted Outcome |

| Increased Potency | Molecular Docking and QSAR | Addition of a hydrophobic moiety to enhance binding pocket interactions | Higher binding affinity to the target sodium channel subtype |

| Enhanced Selectivity | Homology modeling and docking against different sodium channel subtypes | Modification of polar groups to exploit differences in the binding sites of various channel isoforms | Reduced off-target effects and improved safety profile |

| Longer Duration of Action | Pharmacophore modeling and ADME prediction | Introduction of a metabolically stable group | Slower metabolic degradation and prolonged anesthetic effect |

Methodological Innovations in Preclinical Evaluation of this compound's Pharmacological Profiles

Advancements in preclinical testing methodologies can provide a more accurate and comprehensive evaluation of the pharmacological properties of this compound and its future analogs. nih.gov

High-Throughput Electrophysiology: Automated patch-clamp systems allow for the rapid screening of a large number of compounds for their effects on various ion channels. This can be used to quickly assess the potency and selectivity of new this compound analogs.

Microfluidic "Organ-on-a-Chip" Models: These models, which mimic the structure and function of human organs, can provide a more physiologically relevant system for studying the efficacy and toxicity of drugs compared to traditional cell cultures. For instance, a "nerve-on-a-chip" model could be used to study the anesthetic effects of this compound in a more realistic microenvironment.

Advanced In Vivo Imaging: Techniques such as two-photon microscopy can be used to visualize the effects of this compound on neuronal activity in living animals with high spatial and temporal resolution. This would provide a deeper understanding of its mechanism of action in a complex biological system.

Q & A

Q. How can Betoxycaine be reliably identified and quantified in biological samples?

Methodological Answer:

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate the method using spiked biological matrices (e.g., plasma, tissue homogenates) to assess recovery rates and limit of detection (LOD).

- Cross-reference spectral data (e.g., NMR, IR) with published libraries for structural confirmation .

- Consider immunoassays (e.g., ELISA) for high-throughput screening but validate specificity against structurally similar anesthetics (e.g., procaine derivatives) to avoid cross-reactivity .

Q. What are the established synthesis routes for this compound, and how can purity be optimized?

Methodological Answer:

- Follow Schotten-Baumann reaction protocols for esterification of the parent amine with chloroethyl ether. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to minimize hydrolysis by-products .

- Purify crude product using recrystallization (ethanol/water solvent system) and verify purity via melting point analysis and HPLC (>98% purity threshold).

- For advanced characterization, employ X-ray crystallography to confirm stereochemistry and avoid polymorphic inconsistencies .

Q. What is the primary mechanism of action of this compound as a local anesthetic?

Methodological Answer:

- Conduct voltage-clamp electrophysiology on sodium channels (Nav1.7 isoforms) in dorsal root ganglion neurons to assess inhibition of action potentials. Compare dose-response curves with lidocaine or bupivacaine to determine relative potency .

- Use molecular docking simulations to predict binding affinity to sodium channel domains (e.g., Domain IV S6 segment) and validate with mutagenesis studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported toxicity thresholds across studies?

Methodological Answer:

- Perform meta-analysis of existing data, stratifying by model systems (e.g., in vitro vs. in vivo) and exposure routes (e.g., subcutaneous vs. topical). Apply Cochran’s Q test to identify heterogeneity sources .

- Replicate conflicting studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity assays) and control for variables like pH, solvent carriers, and metabolite interference .

- Use Bayesian statistical models to integrate prior evidence with new experimental data, adjusting for publication bias .

Q. What experimental designs are optimal for comparative studies of this compound’s efficacy vs. next-generation anesthetics?

Methodological Answer:

- Design double-blind randomized controlled trials (RCTs) in animal models (e.g., rat incisional pain model) with primary endpoints like paw withdrawal latency. Include a positive control (e.g., ropivacaine) and vehicle control .

- For translational relevance, incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with analgesia duration .

- Address ethical considerations via 3Rs framework (Replacement, Reduction, Refinement) and obtain institutional animal care committee approval .

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices in this compound studies?

Methodological Answer:

- Deposit raw datasets (e.g., HPLC chromatograms, electrophysiology traces) in domain-specific repositories (e.g., ChemSpider, Zenodo) with unique digital object identifiers (DOIs) .

- Annotate metadata using ISA-Tab format to detail experimental conditions, instruments, and software versions. Link to ontologies (e.g., ChEBI for chemical identifiers) .

- Apply Creative Commons licenses (CC BY 4.0) to enable reuse and cite data in publications using Joint Declaration of Data Citation Principles .

Data Contradiction and Ethical Analysis

Q. What strategies mitigate bias in this compound’s reported therapeutic index (TI) across diverse populations?

Methodological Answer:

- Conduct population pharmacokinetic studies stratified by age, renal/hepatic function, and genetic polymorphisms (e.g., CYP450 isoforms). Use non-linear mixed-effects modeling (NONMEM) to identify covariates affecting TI .

- Address ethical disparities by including underrepresented groups in clinical trials and adhering to Belmont Report principles (beneficence, justice, respect for persons) .

Q. How should researchers address this compound’s regulatory status as a prohibited substance in cosmetics (per EU Directive 76/768/ECC)?

Methodological Answer:

- Justify academic use under Article 6(3) exemptions for scientific research. Document compliance with institutional biosafety protocols and waste disposal guidelines .

- For translational applications, explore reformulation strategies (e.g., prodrug derivatives) to circumvent regulatory restrictions while retaining efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.